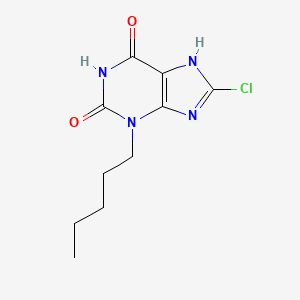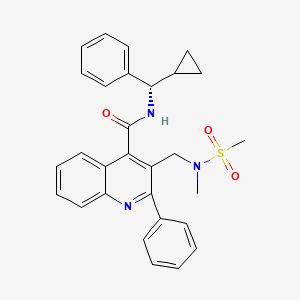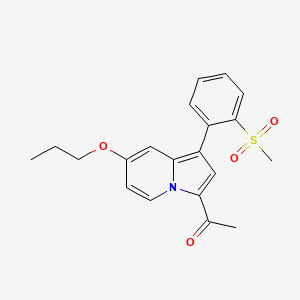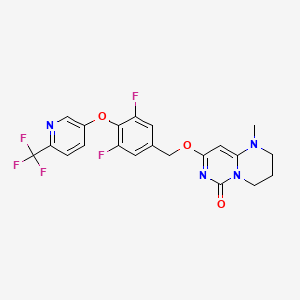![molecular formula C19H17N3O2S2 B607870 N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine CAS No. 1346546-69-7](/img/structure/B607870.png)
N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine” is a chemical compound with the molecular formula C19H17N3O2S2 and a molecular weight of 383.49 . It is also known as a RIP3 Kinase Inhibitor I, Receptor-Interacting Protein Kinase 3 Inhibitor I, GSK-872, Necrosis Inhibitor V, and RIPK3 Inhibitor I .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a yellow solid . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación
Inhibition of RIP3 Kinase Activity
GSK872 is a potent, selective inhibitor of receptor-interacting protein kinase 3 (RIP3) with an IC50 value of 1.3 nM . It exhibits >1000-fold selectivity for RIP3 over a panel of 300 other kinases including RIP1 .
Protection of Retinal Ganglion Cells
GSK872 has been shown to protect retinal ganglion cells (RGCs) against necroptosis through inhibition of the RIP1/RIP3/MLKL pathway in a glutamate-induced retinal excitotoxic model of glaucoma .
Prevention of Glutamate-Induced RGCs Loss
Administration of GSK872 prevented glutamate-induced RGCs loss, retinal damage, and neuroinflammation .
Reduction of Oxidative Stress
GSK872 was found to prevent the overproduction of reactive oxygen species (ROS) and a decrease in glutathione (GSH), which are markers of oxidative stress .
Inhibition of NLRP3 Inflammasome Activation
GSK872 can suppress NLRP3 inflammasome activation, which is often accompanied by oxidative stress and plays a vital role in cell death .
Potential Treatment for Glaucoma
Given its neuroprotective effects and ability to inhibit necroptosis in RGCs, GSK872 could potentially be used as a novel treatment for glaucoma .
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBTQNFAPKACC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)


![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)